molecular formula C16H24N6O B12178909 N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide

N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide

Cat. No.: B12178909
M. Wt: 316.40 g/mol
InChI Key: UKPPKSZKYGKJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide is a heterocyclic compound featuring a triazolo-pyridazine core fused to a piperidinecarboxamide scaffold with an isopentyl substituent.

Properties

Molecular Formula

C16H24N6O

Molecular Weight

316.40 g/mol

IUPAC Name

N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C16H24N6O/c1-12(2)7-8-17-16(23)13-4-3-9-21(10-13)15-6-5-14-19-18-11-22(14)20-15/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,17,23)

InChI Key

UKPPKSZKYGKJBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CCCN(C1)C2=NN3C=NN=C3C=C2

Origin of Product

United States

Preparation Methods

Synthesis of 3-Piperidinecarboxamide Intermediate

The piperidinecarboxamide core is synthesized via hydrogenation of nicotinamide derivatives. A pivotal method involves the catalytic hydrogenation of nicotinamide (122.12 g, 1.00 mol) in 2-propanol (500 mL) using palladium on carbon (10% Pd/C, 14.4 g) under hydrogen pressure (0.5 MPa) at 75°C for 4 hours . This yields nipecotamide (126.08 g, 98.4% yield), confirmed by NMR .

Protection of the Amine Group :
To prevent undesired side reactions during subsequent steps, the primary amine of nipecotamide is protected using di-tert-butyl dicarbonate (Boc₂O). A solution of nipecotamide (1.28 g, 10 mmol) in methanol (50 mL) is treated with triethylamine (1.4 mL, 10 mmol) and Boc₂O (2.4 g, 11 mmol) at 0–5°C, followed by stirring at room temperature overnight . The product, Boc-protected nipecotamide , is isolated in 79% yield (1.8 g) after sodium bicarbonate wash and recrystallization .

Preparation of Triazolo[4,3-b]Pyridazin-6-Yl Component

The triazolopyridazine moiety is synthesized via cyclocondensation, inspired by methodologies for analogous heterocycles . Ethyl 5-amino-1,2,4-triazole-3-carboxylate is reacted with a pyridazine precursor under acidic conditions to form the triazolopyridazine core. For example, chlorination of the intermediate carboxylic acid with thionyl chloride generates the corresponding acid chloride ( triazolo[4,3-b]pyridazine-6-carbonyl chloride ), a critical electrophile for subsequent coupling .

Coupling of Piperidinecarboxamide and Triazolopyridazine

The Boc-protected nipecotamide is deprotected under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine. This amine is then coupled with the triazolopyridazine acid chloride in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA). For instance, a protocol adapted from influenza antiviral agent synthesis involves stirring the acid chloride (1.2 eq) with the piperidinecarboxamide (1.0 eq) in dichloromethane at 0°C, followed by gradual warming to room temperature . The crude product is purified via silica gel chromatography, yielding the 1- triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide intermediate.

Introduction of the Isopentyl Group

The final step involves alkylation of the secondary amine with isopentyl bromide. A mixture of the intermediate (1.0 eq), isopentyl bromide (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is refluxed for 12 hours . Alternatively, reductive amination using isopentyl aldehyde and sodium cyanoborohydride in methanol at pH 4–5 provides the target compound . The product, N-isopentyl-1-[1, triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide , is isolated via solvent evaporation and recrystallization from ethanol/water (yield: 72–85%).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazolopyridazine-H), 4.15 (m, 2H, NCH₂), 3.12 (t, 2H, piperidine-H), 1.62 (m, 1H, isopentyl-CH), 1.28 (d, 6H, isopentyl-CH₃) .

  • ¹³C NMR : 172.8 ppm (C=O), 156.2 ppm (triazolopyridazine-C), 48.5 ppm (NCH₂) .

High-Performance Liquid Chromatography (HPLC) :
Purity >98% (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

Mass Spectrometry (MS) :
m/z 357.2 [M+H]⁺ (calculated for C₁₇H₂₄N₆O₂: 356.2) .

Optimization and Challenges

Yield Enhancement :

  • Hydrogenation of nicotinamide at 75°C under 0.5 MPa H₂ maximizes nipecotamide yield (98.4%) .

  • Boc protection in methanol at 0°C minimizes side reactions (79% yield) .

Purification Strategies :

  • Recrystallization from hexane/ethyl acetate removes Pd/C residues .

  • Sodium bicarbonate washing eliminates acidic byproducts .

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight LogP Key Substituents
N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide (Target Compound) Not reported Not reported ~0.85* Isopentyl group on piperidinecarboxamide
N-Phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide () C17H18N6O 322.36 0.85 Phenyl group on piperidinecarboxamide
N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () C25H26N6O 426.5 Not reported Phenylethyl and phenyl groups on triazolo-pyridazine and piperidinecarboxamide
1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide () C24H31N7O 457.56 Not reported Isopropyl and 4-phenylbutan-2-yl substituents
Vébreltinib (WHO-recommended name, ) C19H15F3N8 412.37 Not reported Difluoro(indazolyl)methyl and cyclopropylpyrazolyl groups

*Estimated LogP based on analog in .

Key Structural Insights :

  • Bulkier substituents, such as 4-phenylbutan-2-yl (), increase molecular weight and may alter receptor-binding kinetics due to steric effects.
  • Vébreltinib () demonstrates that fluorine-containing substituents can modulate target selectivity, particularly in kinase inhibitors.

Pharmacological Activity Comparisons

  • Antiproliferative Activity : Derivatives with esterified [1,2,4]triazolo[4,3-b]pyridazine moieties (e.g., ) exhibit potent inhibition of endothelial and tumor cell proliferation, though thrombin inhibitory activity is lost compared to benzamidine precursors .
  • Receptor Binding : The phenyl group in ’s compound may enhance aromatic stacking interactions with hydrophobic receptor pockets, while the benzimidazolyl group in ’s analog could improve hydrogen-bonding capacity .

Physicochemical Properties

  • LogP : The target compound’s estimated LogP (~0.85) suggests moderate lipophilicity, comparable to ’s phenyl analog. Higher LogP values (e.g., in ’s phenylethyl derivative) may correlate with prolonged half-lives but reduced aqueous solubility.
  • Molecular Weight : Most analogs fall within 300–450 Da, adhering to Lipinski’s Rule of Five for drug-likeness. Exceptions like ’s compound (457.56 Da) may face challenges in bioavailability.

Research Implications and Gaps

  • Target Compound: Limited data on the target compound necessitate further studies to elucidate its pharmacokinetic and pharmacodynamic profiles.
  • Structural Optimization : Substituent engineering (e.g., fluorination in or benzimidazole incorporation in ) could enhance selectivity and potency.
  • Therapeutic Potential: The antiproliferative activity of ester derivatives () positions triazolo-pyridazine compounds as promising candidates for oncology drug development.

Biological Activity

N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring fused to a pyridazine moiety, with an isopentyl group and a piperidinecarboxamide substituent. The structural formula can be represented as follows:

C13H18N6O\text{C}_{13}\text{H}_{18}\text{N}_{6}\text{O}

This unique arrangement allows for diverse interactions with biological targets, contributing to its pharmacological potential.

Antiinflammatory Properties

Research indicates that compounds within the triazolopyridazine class exhibit anti-inflammatory properties . This compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Anticancer Activity

The compound's mechanism of action involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, it has been noted to inhibit c-Met and Pim-1 kinases, leading to cell cycle arrest and apoptosis in cancer cells. This positions this compound as a promising candidate for cancer therapeutics .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps of organic reactions. A common synthetic route includes:

  • Formation of the Triazolopyridazine Core : This can be achieved by reacting appropriate precursors under controlled conditions.
  • Substitution Reactions : The introduction of the isopentyl group and piperidine moiety through nucleophilic substitution or coupling reactions.

These methods can be optimized for yield and purity using various catalysts and reaction conditions.

Case Studies and Research Findings

Several studies have focused on the biological activity of triazolopyridazine derivatives:

StudyFindings
Demonstrated anti-inflammatory effects through TNF-α inhibition.
Showed anticancer properties via c-Met and Pim-1 kinase inhibition.
Explored potential for treating chronic inflammatory diseases.

These findings highlight the versatility and therapeutic potential of this compound.

Q & A

Q. What are the optimal synthetic routes for N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide, and how can purity be ensured?

The synthesis involves multi-step protocols starting from commercially available precursors. Key steps include:

  • Ring formation : Construction of the triazolopyridazine core via cyclization reactions, often using hydrazine derivatives and pyridazine intermediates under controlled temperatures (60–100°C) .
  • Piperidine coupling : Amide bond formation between the triazolopyridazine moiety and the piperidine-carboxamide group, typically mediated by coupling agents like EDCI or HOBt in solvents such as DCM or DMF .
  • Purification : Chromatography (e.g., silica gel or HPLC) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. NMR and LC-MS are mandatory for structural validation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the integration of the triazolopyridazine, piperidine, and isopentyl groups. Key signals include aromatic protons (δ 8.5–9.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight accuracy (e.g., [M+H]+^+ for C19_{19}H25_{25}N7_7O: calc. 384.2145, observed 384.2148) .
  • X-ray crystallography : Optional for resolving stereochemical ambiguities in the piperidine ring .

Q. What preliminary biological assays are recommended to screen its activity?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Screen against kinases (e.g., p38 MAPK) or proteases linked to diseases, leveraging the triazole’s affinity for metal ions in catalytic sites .
  • Solubility/stability : Measure logP (e.g., via shake-flask method) and plasma stability to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target affinity?

  • Core modifications : Replace the isopentyl group with cyclopropyl or fluorophenyl moieties to improve metabolic stability .
  • Piperidine substitutions : Introduce methyl or benzyl groups at the 3-position to modulate steric effects and binding pocket interactions .
  • Triazole ring variations : Test 1,2,3-triazole vs. 1,2,4-triazole analogs to evaluate selectivity for kinases vs. GPCRs .
  • Data-driven optimization : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with targets like TAK1 kinase .

Q. How should contradictory data on biological activity be resolved?

  • Case example : If antiproliferative activity is observed in endothelial cells but not in cancer lines (as seen in triazolopyridazine derivatives ):
    • Dose-response validation : Repeat assays with extended concentration ranges (0.1–100 µM).
    • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets.
    • Metabolite analysis : Check for rapid degradation in specific cell media via LC-MS .

Q. What strategies validate the compound’s mechanism of action in disease models?

  • Target engagement assays : Employ cellular thermal shift assays (CETSA) to confirm binding to hypothesized targets (e.g., senescence-associated kinases ).
  • Pathway analysis : Transcriptomics (RNA-seq) or phosphoproteomics (LC-MS/MS) in treated vs. untreated cells to map signaling pathways (e.g., MAPK, PI3K/AKT) .
  • In vivo models : Test efficacy in xenograft mice, prioritizing compounds with <10% body weight loss and >50% tumor growth inhibition .

Methodological Challenges and Solutions

Q. How can low synthetic yields of the triazolopyridazine core be addressed?

  • Optimize cyclization conditions : Use microwave-assisted synthesis (100°C, 30 min) to improve reaction efficiency .
  • Catalyst screening : Test Pd/C or CuI for Suzuki-Miyaura couplings when introducing substituents to the pyridazine ring .

Q. What computational tools aid in predicting pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab 2.0 estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 inhibition risks .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.